Sodium carbonate monohydrate

Catalog No.
S1897728
CAS No.
5968-11-6
M.F
Na2CO3
CNa2O3
M. Wt
105.988 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium carbonate monohydrate

CAS Number

5968-11-6

Product Name

Sodium carbonate monohydrate

IUPAC Name

disodium;carbonate

Molecular Formula

Na2CO3
CNa2O3

Molecular Weight

105.988 g/mol

InChI

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2

InChI Key

CDBYLPFSWZWCQE-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-].O.[Na+].[Na+]

solubility

Freely soluble in water. Insoluble in ethanol
In water, 30.7 g/100 g water at 25 °C
Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively.
Soluble in water
Sparingly soluble in ethanol; insoluble in acetone
For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 30

Canonical SMILES

C(=O)([O-])[O-].[Na+].[Na+]

The exact mass of the compound Sodium carbonate monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium carbonate monohydrate (Na2CO3·H2O, CAS 5968-11-6) is a highly stable, crystalline inorganic salt utilized extensively as a precise pH buffer, chemical precursor, and formulation agent. Featuring a fixed water content of approximately 14.5% by weight and a specific density of 2.25 g/cm³, this monohydrate form provides predictable stoichiometry for exacting laboratory and industrial applications. Unlike its anhydrous counterpart, it exhibits superior stability under ambient atmospheric conditions, making it a preferred choice for bulk procurement where consistent material handling, reliable dissolution kinetics, and precise molarity are required without the risk of moisture-induced degradation [1].

Procurement substitution between sodium carbonate monohydrate, anhydrous sodium carbonate, and sodium carbonate decahydrate frequently leads to formulation and storage failures. Anhydrous sodium carbonate is highly hygroscopic; when exposed to ambient humidity, it spontaneously absorbs moisture to form the monohydrate, a process that causes severe caking and alters the compound's mass, thereby ruining stoichiometric precision. Conversely, sodium carbonate decahydrate (washing soda) is prone to efflorescence in dry air and melts at approximately 32 °C, making it dimensionally and compositionally unstable for precise solid-state mixtures. Procuring the pre-formed monohydrate eliminates these phase-transition risks, ensuring a free-flowing powder with a locked, stable water content that guarantees reproducible assay preparation and dry-mix stability [1].

Thermodynamic Phase Stability and Caking Resistance

In ambient and aqueous environments, the hydration state of sodium carbonate dictates its storage and handling viability. Sodium carbonate monohydrate is the thermodynamically stable solid phase in contact with saturated aqueous solutions between 35.4 °C and 107.3 °C. When anhydrous sodium carbonate is utilized in humid environments, it acts as a desiccant, absorbing atmospheric moisture to undergo an uncontrolled conversion into the monohydrate, which induces severe particle caking. By procuring the monohydrate directly, buyers bypass this hygroscopic transition, securing a material that remains free-flowing and compositionally stable during prolonged storage[1].

Evidence DimensionPhase stability and moisture-induced caking
Target Compound DataSodium carbonate monohydrate (Stable solid phase up to 107.3 °C; non-caking in ambient humidity)
Comparator Or BaselineAnhydrous sodium carbonate (Hygroscopic; uncontrolled moisture absorption causes severe caking)
Quantified DifferenceElimination of moisture-induced caking and stoichiometric drift
ConditionsAmbient atmospheric storage and saturated aqueous systems (35.4 °C to 107.3 °C)

Prevents material aggregation and stoichiometric inaccuracies during bulk storage, ensuring reliable flowability for automated dosing systems.

Thermal Control During Aqueous Dissolution

The dissolution of sodium carbonate forms involves significant thermodynamic differences that impact large-scale formulation. The standard enthalpy of formation for anhydrous sodium carbonate is -1130.9 kJ/mol, while the monohydrate is -1430.1 kJ/mol. The hydration of the anhydrous form to the monohydrate releases -13.4 kJ/mol of heat. Consequently, dissolving anhydrous sodium carbonate in water generates a rapid exothermic temperature spike. Utilizing sodium carbonate monohydrate circumvents this initial hydration exotherm, allowing for tighter thermal control and preventing the degradation of heat-sensitive co-ingredients in complex aqueous mixtures [1].

Evidence DimensionEnthalpy of hydration / Exothermic heat release
Target Compound DataSodium carbonate monohydrate (Bypasses the -13.4 kJ/mol hydration exotherm)
Comparator Or BaselineAnhydrous sodium carbonate (Exothermic hydration releases -13.4 kJ/mol)
Quantified Difference13.4 kJ/mol reduction in exothermic heat release per mole during initial dissolution
ConditionsAqueous dissolution at standard temperature (25 °C)

Crucial for maintaining precise temperature control in large-scale mixing tanks, especially when formulating with heat-sensitive active ingredients.

Prevention of Heat Transfer Equipment Fouling in Crystallization

For industrial-scale purification and precursor manufacturing, the solubility profile of the chosen sodium carbonate phase is critical. Above 107.3 °C, sodium carbonate monohydrate transitions to the anhydrous form. Anhydrous sodium carbonate exhibits a negative temperature-solubility curve, meaning its solubility decreases as temperature rises. If anhydrous crystallization occurs, it results in rapid scaling and fouling of heat transfer equipment. Operating within the monohydrate's stable thermal envelope (below 107.3 °C) ensures a positive solubility correlation, drastically reducing equipment fouling and minimizing costly maintenance shutdowns during continuous evaporative processing [1].

Evidence DimensionTemperature-solubility curve slope and equipment fouling
Target Compound DataSodium carbonate monohydrate (Positive solubility curve; minimizes scaling)
Comparator Or BaselineAnhydrous sodium carbonate (Negative solubility curve above 107.3 °C; causes rapid equipment fouling)
Quantified DifferencePrevention of inverse-solubility scaling on heat exchangers
ConditionsEvaporative crystallization and high-temperature aqueous processing

Significantly improves plant on-stream time and reduces maintenance costs by preventing the scaling of industrial heat transfer surfaces.

Large-Scale Aqueous Buffer Formulation

Because it bypasses the -13.4 kJ/mol hydration exotherm associated with the anhydrous form, the monohydrate is the preferred choice for manufacturing pH buffers and liquid detergents where strict temperature control is required to protect heat-sensitive co-ingredients [1].

Dry-Mix Powders in High-Humidity Environments

In the production of powdered detergents, agricultural formulations, and solid-state reagents, the monohydrate's thermodynamic stability prevents the moisture-induced caking that plagues anhydrous sodium carbonate, ensuring long-term flowability and automated dosing compatibility[1].

Industrial Evaporative Crystallization Processes

When utilized as a precursor in chemical manufacturing, operating within the monohydrate's stable phase envelope (35.4 °C to 107.3 °C) avoids the negative solubility curve of the anhydrous phase, thereby preventing the rapid fouling of heat exchange equipment during concentration steps[1].

Physical Description

Water or Solvent Wet Solid; NKRA; Pellets or Large Crystals; Liquid; Other Solid; Dry Powder; Liquid, Other Solid; Dry Powder, Liquid
Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent
White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS]
WHITE HYGROSCOPIC POWDER.

Color/Form

Grayish-white powder or lumps containing up to 99% sodium carbonate
White hygroscopic powder
White ... small crystals or monoclinic powde

Hydrogen Bond Acceptor Count

3

Exact Mass

105.96428242 g/mol

Monoisotopic Mass

105.96428242 g/mol

Boiling Point

Decomposes on heating by CO2 loss

Heavy Atom Count

6

Taste

Tasteless

Density

2.54 g/cu cm
Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/
Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/
Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/
Bulk density: 0.59-1.04 g/mL
2.5 g/cm³

Odor

Odorless

Decomposition

The carbonate of sodium ... in contact with fluorine /is/ ... decomposed at ordinary temp with incandescence.
Begins to decompose at 400 degrees C to evolve carbon dioxide gas.
When heated to decomposition it emits toxic fumes of Na2O.

Melting Point

856 °C
851 °C

UNII

45P3261C7T

Related CAS

144-55-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 90 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 85 of 90 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used topically for dermatitides, mouthwash, vaginal douche; veterinary use as emergency emetic.Occasionally, for dermatitides topically as a lotion. Medication (Vet): In solution to cleanse skin, in eczema, to soften scabs of ringworm.

Therapeutic Uses

Used topically for dermatitides, mouthwash, vaginal douche; veterinary use as emergency emetic.
Occasionally, for dermatitides topically as a lotion.
Medication (Vet): Has been used as an emetic. In solution to cleanse skin, in eczema, to soften scabs of ringworm.
Sodium bicarbonate infusion is widely recommended ... for patients who present with self-poisoning from tricyclic antidepressives. Cardiac conduction disorders could also be treated or prevented by means of such an infusion. The scientific basis for these recommendations was investigated by using Medline to search for publications about clinical studies that supported the use of sodium carbonate; 111 articles were scrutinized. Observational studies and case reports mention a rapid improvement in hypotension and cardiac arrhythmias following the administration of sodium bicarbonate. Results from animal experiments are contentious; it is not clear whether alkalinization or the administration of extra sodium causes the effect. Randomized studies in patients have not been carried out. As the toxicity of sodium bicarbonate is low, and its potential benefit appears to be high, /the authors/ recommend its use, despite the lack of scientific evidence. No recommendations concerning dosing, concentration and the length of the therapy can be provided on the basis of the literature.
For more Therapeutic Uses (Complete) data for Sodium carbonate (8 total), please visit the HSDB record page.

Mechanism of Action

Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2

Pictograms

Irritant

Irritant

Impurities

Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/
Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate.
The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%
Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%.
For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%.

Other CAS

5968-11-6

Absorption Distribution and Excretion

The uptake of sodium, via exposure to sodium carbonate, is much less than the uptake of sodium via food. Therefore, sodium carbonate is not expected to be systemically available in the body. Furthermore, an oral uptake of sodium carbonate will result in a neutralization in the stomach due to the gastric acid.
Filtered and reabsorbed by the kidney; less than 1% of filtered bicarbonate is excreted.
Distribution occurs naturally and is confined to the systemic circulation.
The major extracellular buffer in the blood and the interstitial fluid of vertebrates is the bicarbonate buffer system ... . Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2. The blood plasma of /humans/ normally has a pH of 7.40. Should the pH fall below 7.0 or rise above 7.8, irreversible damage may occur. Compensatory mechanisms for acid-base disturbances function to alter the ratio of HCO3 - to PCO2 , returning the pH of the blood to normal. ... The uptake of sodium, via exposure to sodium carbonate, is much less than the uptake of sodium via food. Therefore, sodium carbonate is not expected to be systemically available in the body. Furthermore ... an oral uptake of sodium carbonate will result in a neutralization in the stomach due to the gastric acid.

Metabolism Metabolites

None.

Associated Chemicals

Sodium carbonate monohydrate; 5968-11-6
Sodium carbonate decahydrate; 6132-02-1
Sodium carbonate heptahydrate; 56399-31-6

Wikipedia

Sodium carbonate
Aniline

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Bulking; Buffering

Methods of Manufacturing

In the monohydrate process, trona is ground and calcined (150-300 °C) to a crude soda ash in either a rotary gas-fired or coal grate-fired calciner. The calciner product is then leached with hot water and the clear, hot liquor is sent to a set of evaporative crystallizers (40-100 °C) where sodium carbonate monohydrate is produced. ... Sodium carbonate monohydrate crystals from the crystallizers are concentrated in hydroclones and dewatered on centrifuges to between 2 and 6% free moisture. The centrifuge cake is sent to dryers where the product is calcined (150 °C) to anhydrous soda ash, screened, and readied for shipment. Soda ash from this process typically has a bulk density between 0.99-1.04 g/mL with an average particle size of about 250 um.
In the /sesquicarbonate/ process, the crushed ore is dissolved in hot (95 °C) return liquor, clarified, filtered and sent to cooling crystallizers where sodium sesquicarbonate ... is formed. Carbon is added to the filters to control any crystal modifying organics. The sesquicarbonate crystals are hydrocloned, centrifuged, and calcined (110-175 °C) using either indirect steam heat or combustion gases. This product has a typical bulk density of around 0.89 g/mL. Densities similar to the monohydrate ash may be achieved by subsequently heating the material to about 350 °C. Alternatively, the ash can be converted to the monohydrate and then calcined. Sesqui light soda ash is valued by the detergent industry
Solvay Process ... Crude sodium chloride brine is first purified to prevent scaling of downstream process equipment and to prevent contamination of the final product. Magnesium ions are precipitated with milk of lime, Ca(OH)2, and the calcium ions are precipitated with soda ash. After purification, the brine solution is contacted with ammonia gas ... The ammoniated brine is then sent to the carbonating columns where sodium bicarbonate is precipitated by contacting the brine with carbon dioxide. Sodium bicarbonate is less soluble and precipitates on the internals of the carbonating column. At the end of the make cycle, the slurry is drained and the solid bicarbonate is filtered. ... The slurry from the carbonating columns is fed to continuous vacuum filters or centrifuges where the sodium bicarbonate crystals are recovered. The filter cake is carefully washed to control residual chloride while maintaining acceptable yield. Yield losses on washing are on the order of 10%. The filtrate is then calcined at 175-225 °C to produce sodium carbonate, carbon dioxide and water vapor. ... The hot soda ash discharged from the calciner is cooled, screened, and either packaged or shipped in bulk. This product, called light ash or technical grade soda ash, has a bulk density of around of 0.590 g/mL.
Soda ash, also known as sodium carbonate (Na2CO3), is an alkali chemical refined from the mineral trona or naturally occurring sodium carbonate-bearing brines (the soda ash from both is referred to as natural soda ash) or manufactured from one of several chemical processes (the soda ash from this process is referred to as synthetic soda ash).
For more Methods of Manufacturing (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Cyclic Crude and Intermediate Manufacturing
Textiles, apparel, and leather manufacturing
Paper Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Industrial Gas Manufacturing
Utilities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Wholesale and Retail Trade
All Other Basic Inorganic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
Construction
Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Services
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
Carbonic acid sodium salt (1:2): ACTIVE
Produced by the ammonia-soda or Solvay process, or from lake brines or sea water by electrolytic processes.
For nearly a century, most of the soda ash produced in the U.S. has been made synthetically by the ammonia soda (Solvay) process. Largely because of high energy costs and strict pollution controls, most of the synthetic production is being abandoned in favor of the natural product obtained from deposits in Utah, California and Wyoming. One of the largest producing sites of the natural product is Green River, Wyoming.
The normal article of commerce is highly purified (>99%) material.
Traditional Solvay plants produce large volumes of aqueous, chloride-containing waste which must be discharged. Related environmental concerns are added whenever a plant complex includes lime quarries and ammonia-producing equipment. The natural soda ash processes produce no large volume of associated wastes. The major waste products are tailings, insoluble shale and minerals associated with trona and removed during processing. These solids along with purge liquors containing organic and trace impurities are sent to evaporation ponds where concentration of the aqueous stream is a first step in the eventual recovery of residual alkali.
In addition to the anhydrous form, the monohydrate form (5968-11-6) and the decahydrate form (6132-02-1) ... are placed on the market in very small quantities (compared to the anhydrous form). Sodium carbonate decahydrate is known as sal soda or washing soda. Although sodium carbonate monohydrate has a different CAS number than anhydrous sodium carbonate, ... the intrinsic properties are expected to be similar to the anhydrate.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Keep in a dry place. Storage class (TRGS 510): Non Combustible Solids.
Calcined soda ash is hygroscopic, gradually taking up moisture and carbon dioxide during transportation and storage. This converts the surface of sodium carbonate to the bicarbonate and leads to a weight increase of up to 17%. Soda ash is therefore best stored in closed, dry areas.
Keep well closed.
It migrates to food from packaging materials.

Stability Shelf Life

Hygroscopic. Stable under recommended storage conditions.

Dates

Last modified: 08-16-2023

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